Diethyl 4-bromobutylphosphonate
Overview
Description
Diethyl 4-bromobutylphosphonate is an organophosphorus compound with the molecular formula C8H18BrO3P. It is a colorless to light yellow liquid at room temperature and is known for its applications in organic synthesis and as a building block in various chemical reactions .
Preparation Methods
Diethyl 4-bromobutylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with 1,4-dibromobutane. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Diethyl 4-bromobutylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphine derivatives.
Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form phosphonic acid derivatives
Common reagents used in these reactions include sodium iodide, bromotrimethylsilane, and various bases and acids depending on the desired transformation . Major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
Diethyl 4-bromobutylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 4-bromobutylphosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be displaced by nucleophiles, while the phosphonate group can participate in coordination with metal ions or other electrophilic species . These interactions enable the compound to modify molecular targets and pathways, making it useful in various applications .
Comparison with Similar Compounds
Diethyl 4-bromobutylphosphonate can be compared with other similar compounds such as:
Diethyl 4-chlorobutylphosphonate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Diethyl 4-iodobutylphosphonate: Contains an iodine atom, which can influence its reactivity and use in organic synthesis.
Diethyl 4-fluorobutylphosphonate:
Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and usefulness in various fields.
Biological Activity
Diethyl 4-bromobutylphosphonate (DBBP), with the chemical formula C8H18BrO3P and CAS number 63075-66-1, is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom, which serves as a good leaving group in substitution reactions, and a phosphonic acid ethyl ester group. Its molecular weight is 273.1 g/mol, and it is typically presented as a colorless oil with a purity of 95% . The compound's structure allows it to participate in various biochemical processes, making it a candidate for bio-conjugation applications.
Synthesis
The synthesis of DBBP is primarily achieved through the Arbuzov reaction, which involves the reaction of triethyl phosphite with 1,4-dibromobutane. Recent studies have optimized this reaction to enhance yield and sustainability by using equimolar amounts of reactants under solvent-free conditions at elevated temperatures .
Table 1: Optimization of Reaction Conditions for DBBP Synthesis
Entry | Reactant | Reaction Time | Yield (%) |
---|---|---|---|
1 | Triethyl phosphite + 1,4-dibromobutane | 4 hours | 70 |
2 | Triethyl phosphite + 1,5-dibromopentane | 6 hours | 65 |
3 | Triethyl phosphite + 1,6-dibromohexane | 5 hours | 60 |
Inhibition of Enzymes
One of the notable biological activities of DBBP is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that phosphonates, including derivatives like DBBP, can serve as potent AChE inhibitors. The inhibition mechanism often involves covalent bonding with the serine residue in the active site of the enzyme .
Case Study: AChE Inhibition
In a comparative study, DBBP was tested alongside other phosphonates, demonstrating significant inhibitory potency. The kinetic parameters indicated that DBBP had an inhibition constant (K_i) comparable to established inhibitors like paraoxon .
Antimicrobial Activity
DBBP has also been investigated for its antimicrobial properties. Research indicates that phosphonate compounds can exhibit antibacterial effects against various pathogens. The presence of the bromine atom enhances its reactivity and potential efficacy against microbial cells .
Table 2: Antimicrobial Efficacy of DBBP
Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Escherichia coli | 50 | 15 |
Staphylococcus aureus | 50 | 18 |
Pseudomonas aeruginosa | 50 | 12 |
Applications
Given its biological activities, DBBP has potential applications in drug development and materials science. Its ability to act as a non-cleavable linker makes it valuable in bioconjugation strategies for targeted drug delivery systems . Additionally, ongoing research into its role in synthesizing novel compounds suggests that DBBP could lead to advancements in pharmaceutical chemistry.
Properties
IUPAC Name |
1-bromo-4-diethoxyphosphorylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFAWDWYVZQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559962 | |
Record name | Diethyl (4-bromobutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63075-66-1 | |
Record name | Diethyl (4-bromobutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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